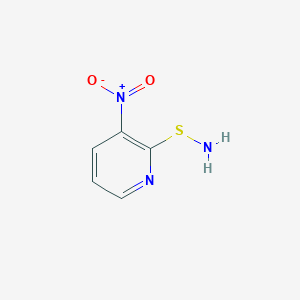
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine): is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) typically involves the reaction of 3-nitropyridine with thiohydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used include ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) may involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and optimizing reaction conditions to enhance yield and purity. The use of automated systems and real-time monitoring can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiohydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The thiohydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups.
3-Nitropyridin-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of a thiohydroxylamine group.
Propiedades
Número CAS |
73265-18-6 |
|---|---|
Fórmula molecular |
C5H5N3O2S |
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
S-(3-nitropyridin-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H5N3O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H,6H2 |
Clave InChI |
BDEZGPKAMAVGBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




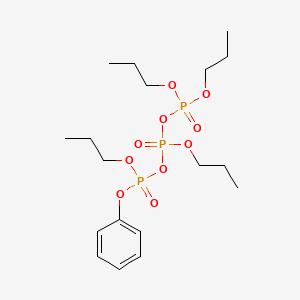

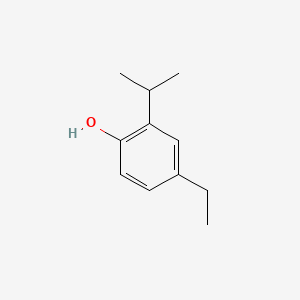
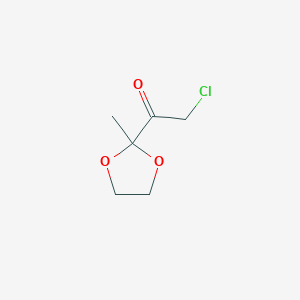

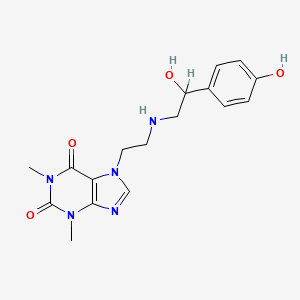
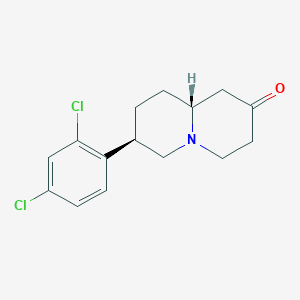

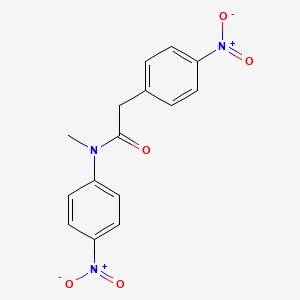

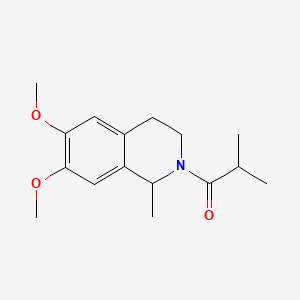
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
